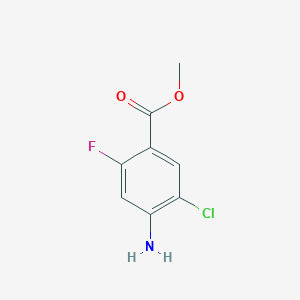

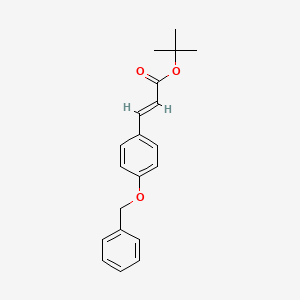

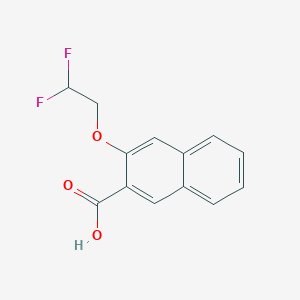

3-(2,2-Difluoroethoxy)-2-naphthoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of mono- and difluoronaphthoic acids, including similar compounds to 3-(2,2-Difluoroethoxy)-2-naphthoic acid, involves complex chemical processes. Tagat et al. (2002) describe viable syntheses for several mono- and difluorinated naphthoic acids, highlighting the elaboration of commercial fluorinated phenylacetic acids to 2-(fluoroaryl)glutaric acids, selective hydrolysis, intramolecular Friedel-Crafts cyclization, and aromatization to furnish the target structures (Tagat et al., 2002).

Molecular Structure Analysis

The study of supramolecular assemblies of 2-hydroxy-3-naphthoic acid with N-heterocycles by Pang et al. (2015) illustrates the importance of weak interactions, including hydrogen bonds and aromatic stacking interactions, in directing the packing modes of molecular crystals. These interactions are crucial for understanding the molecular structure of compounds like 3-(2,2-Difluoroethoxy)-2-naphthoic acid (Pang et al., 2015).

Chemical Reactions and Properties

Research on the chemical reactions and properties of related naphthoic acids reveals the significance of the functional groups and their influence on chemical behavior. The study by Adachi et al. (1999) on the ring cleavage of 1-hydroxy-2-naphthoate, an intermediate in the degradative pathway of certain compounds, provides insight into the reactivity of similar naphthoic acids (Adachi et al., 1999).

Physical Properties Analysis

The physical properties of naphthoic acids, including their crystal structures and thermal behaviors, are critical for their application in various fields. The work by Fitzgerald and Gerkin (1993) on the redetermination of the structures of naphthoic acids emphasizes the role of molecular packing and intermolecular interactions in determining physical properties (Fitzgerald & Gerkin, 1993).

Chemical Properties Analysis

The chemical properties of 3-(2,2-Difluoroethoxy)-2-naphthoic acid can be inferred from studies on similar compounds. For instance, Mishra et al. (2005) explored the photophysical and photochemical properties of 1-hydroxy-2-naphthoic acid, providing valuable information on the behavior of fluorinated derivatives in different conditions (Mishra et al., 2005).

Scientific Research Applications

Catalytic Synthesis of Arylamides

Arylamides of 3-hydroxy-2-naphthoic acid are utilized in producing organic azo pigments, medicines, and pesticides. The study identifies phosphorus trichloride as an effective catalyst for synthesizing anilide 3-hydroxy-2-naphthoic acid under mild conditions, contributing to higher yield and quality of the product (Shteinberg, 2022).

Spectrofluorimetric Analysis

A method for determining 3-hydroxy-2-naphthoic acid in river water employs its ternary complex with zirconium (IV) and β-cyclodextrin. This technique enhances fluorescence intensity, offering a sensitive means of detection and quantification in environmental analysis (Cañada-Cañada & Rodríguez-Cáceres, 2006).

Inclusion Compounds and Co-crystal Formation

Hydroxynaphthoic acids, including 6-hydroxy-2-naphthoic acid, form inclusion compounds and salts with various substances, demonstrating their potential in creating new molecular structures stabilized by host-guest hydrogen bonds (Jacobs et al., 2010).

Photophysics and Proton Transfer

The photophysical and photochemical properties of hydroxy naphthoic acids, like 3-hydroxy-2-naphthoic acid, show potential applications in materials science, particularly due to their unique fluorescence characteristics and behavior in various media (Mishra et al., 2006).

Safety And Hazards

Future Directions

properties

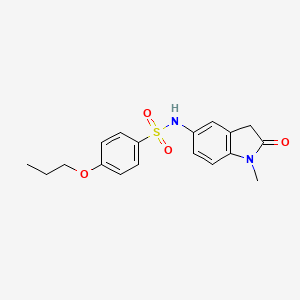

IUPAC Name |

3-(2,2-difluoroethoxy)naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O3/c14-12(15)7-18-11-6-9-4-2-1-3-8(9)5-10(11)13(16)17/h1-6,12H,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIZBUSSKHRPFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Difluoroethoxy)-2-naphthoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

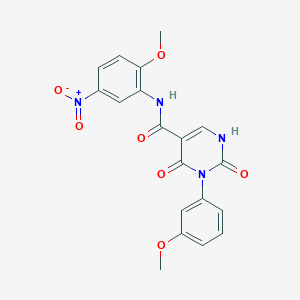

![(Z)-methyl 2-(6-acetamido-2-((3,4-dimethylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2482752.png)

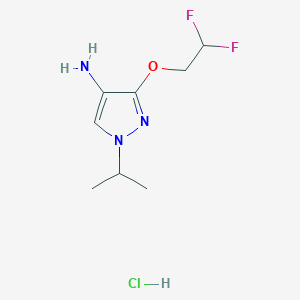

![N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine](/img/structure/B2482757.png)